![molecular formula C14H19NO2.ClH<br>C14H20ClNO2 B120069 盐酸右旋甲基苯丙胺 CAS No. 23655-65-4](/img/structure/B120069.png)
盐酸右旋甲基苯丙胺
描述
Dexmethylphenidate hydrochloride is a potent central nervous system stimulant used primarily in the treatment of attention deficit hyperactivity disorder (ADHD). It is the more pharmacologically active enantiomer of methylphenidate, which means it is more effective at lower doses compared to its racemic mixture . Dexmethylphenidate hydrochloride works by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the brain .
科学研究应用
Medical Uses
Primary Indication: ADHD Treatment
- Dexmethylphenidate is primarily indicated for the treatment of ADHD in children, adolescents, and adults. Clinical trials have demonstrated its efficacy in improving attention span, reducing hyperactivity, and enhancing overall behavioral control .
Efficacy Studies
- A double-blind, placebo-controlled study involving 97 pediatric patients showed statistically significant improvements in ADHD symptoms when treated with dexmethylphenidate XR compared to placebo. The study utilized the Conners ADHD/DSM-IV Scales for assessment .
- Another study indicated that dexmethylphenidate XR provided rapid and significant improvement in attention within 0.5 hours post-dose and maintained efficacy throughout an 8-hour period .
Pharmacokinetics
Absorption and Distribution
- Dexmethylphenidate is rapidly absorbed, with peak plasma concentrations typically occurring 1 to 1.5 hours post-dose. The pharmacokinetic profile shows no significant accumulation in children after multiple dosing regimens .
Parameter | Single Dose (10 mg) | Multiple Dosing (10 mg BID) |
---|---|---|
Cmax (ng/mL) | 21.4 ± 6.5 | 25.1 ± 10.1 |
Time to Cmax (hours) | 1 - 1.5 | 1 - 1.5 |
Safety Profile
Adverse Effects
- Common adverse effects reported include abdominal pain, headache, and decreased appetite. In clinical trials, these effects were generally mild and comparable to those experienced with placebo treatments .
Long-Term Safety
- Long-term studies have not shown significant carcinogenicity or severe adverse events associated with dexmethylphenidate use; however, ongoing monitoring of patients is recommended to identify any late-emerging side effects .
Case Studies
Case Study: Efficacy in Adults
A multicenter trial involving adults aged 18-60 years demonstrated that dexmethylphenidate XR significantly improved ADHD symptoms compared to placebo over a five-week period. Participants receiving doses of 20 mg to 40 mg daily showed marked improvements on the ADHD Rating Scale-IV without a corresponding increase in adverse effects .
Case Study: Pediatric Population
In a randomized controlled trial with children aged 6-12 years, dexmethylphenidate XR was found to be more effective than traditional methylphenidate formulations. The study highlighted improvements across various metrics including attention span and task completion rates .
作用机制
Dexmethylphenidate hydrochloride, also known as Dexmethylphenidate HCl, is a potent central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) .
Target of Action
The primary targets of Dexmethylphenidate HCl are the dopamine transporter (DAT) and the norepinephrine transporter (NET) . These transporters are responsible for the reuptake of dopamine and norepinephrine, neurotransmitters that play crucial roles in regulating attention and behavior .
Mode of Action
Dexmethylphenidate HCl acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It inhibits the reuptake of dopamine and norepinephrine by blocking their transporters, particularly in the thalamus and striatum . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
By inhibiting the reuptake of dopamine and norepinephrine, Dexmethylphenidate HCl indirectly increases catecholaminergic neurotransmission . This action particularly affects the biochemical pathways in the striatum and meso-limbic system, areas of the brain involved in attention and behavior .
Pharmacokinetics
Dexmethylphenidate HCl is taken orally and has a bioavailability ranging from 11% to 52% . It is metabolized in the liver and has an elimination half-life of approximately 4 hours . The drug is primarily excreted in the urine .
Result of Action
The increased levels of dopamine and norepinephrine in the brain resulting from the action of Dexmethylphenidate HCl help to improve symptoms of ADHD . This includes enhancing the ability to concentrate, reducing impulsiveness, and controlling hyperactivity .
Action Environment
The efficacy and stability of Dexmethylphenidate HCl can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach. Additionally, individual factors such as age, gender, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of dexmethylphenidate hydrochloride involves several steps to ensure high optical purity. One efficient process includes:
- Reacting a solution of threo-N-Boc-ritalinic acid with (S)-1-phenylethylamine.
- Separating the precipitated solid salt of (R,R)-enriched N-Boc-ritalinic acid with (S)-1-phenylethylamine from the reaction mixture.
- Recrystallizing, reslurring, and/or trituring the salt.
- Mixing the solid salt with aqueous acid and separating (R,R)-N-Boc-ritalinic acid.
- Reacting the (R,R)-N-Boc-ritalinic acid with hydrogen chloride and methanol to yield dexmethylphenidate hydrochloride with optical purity of at least 99% .
Industrial Production Methods
Industrial production of dexmethylphenidate hydrochloride involves large-scale crystallization processes to ensure high purity and stability. The crude dexmethylphenidate hydrochloride is dissolved in hydrochloric acid and crystallized to obtain the target crystal form .
化学反应分析
Types of Reactions
Dexmethylphenidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the phenyl ring.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
相似化合物的比较
Dexmethylphenidate hydrochloride is often compared with other central nervous system stimulants, such as:
Methylphenidate: Dexmethylphenidate hydrochloride is twice as potent as methylphenidate and has fewer side effects.
Amphetamine/Dextroamphetamine: These compounds are also used to treat ADHD but have different mechanisms of action and side effect profiles.
Lisdexamfetamine: This compound is a prodrug that is converted to dextroamphetamine in the body and is used to treat ADHD.
Dexmethylphenidate hydrochloride stands out due to its higher potency and more favorable side effect profile compared to its racemic mixture and other similar compounds.
生物活性
Dexmethylphenidate hydrochloride, commonly known by its brand name Focalin, is a central nervous system (CNS) stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As the d-enantiomer of methylphenidate, dexmethylphenidate exhibits distinct pharmacological properties that enhance its effectiveness and safety profile. This article explores the biological activity of dexmethylphenidate, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Dexmethylphenidate functions by inhibiting the reuptake of two key neurotransmitters: dopamine and norepinephrine . This inhibition occurs at the presynaptic neuron level, leading to increased concentrations of these monoamines in the synaptic cleft. The primary mechanisms include:
- Dopamine Transporter Inhibition : Dexmethylphenidate selectively binds to and inhibits the dopamine transporter (DAT), thereby increasing dopamine levels in areas of the brain associated with attention and impulse control .
- Norepinephrine Transporter Inhibition : It also inhibits the norepinephrine transporter (NET), enhancing norepinephrine availability, which is crucial for arousal and attention .
Pharmacokinetics
The pharmacokinetic profile of dexmethylphenidate is characterized by its absorption, distribution, metabolism, and elimination:
Parameter | Value |
---|---|
Absorption | 90% absorbed; bioavailability ~23% |
Peak Concentration | 1-1.5 hours post-administration |
Volume of Distribution | 2.65 L/kg |
Protein Binding | 12-16% |
Metabolism | Primarily to d-ritalinic acid (inactive) |
Elimination Half-Life | ~2.2 hours |
Dexmethylphenidate exhibits a bimodal plasma concentration-time profile, with variations depending on food intake .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of dexmethylphenidate in improving ADHD symptoms. A notable randomized controlled trial evaluated its effects on individuals with traumatic brain injury (TBI). The study found significant improvements in processing speed and attention among participants treated with dexmethylphenidate compared to a placebo group. Key findings included:
- Improvement in cognitive tasks such as the Simple Selective Attention Task (Cohen's d = 0.59) and Four Choice Reaction Time Task conditions (Cohen's d values ranging from 0.51 to 0.59) .
- Enhanced information processing speed was particularly noted in patients with more severe injuries .
Safety Profile
While dexmethylphenidate is generally well-tolerated, it is associated with several adverse effects. The following table summarizes common side effects observed in clinical trials:
Adverse Event | Incidence Rate (%) |
---|---|
Insomnia | 10-20 |
Decreased appetite | 15-30 |
Headache | 5-15 |
Anxiety | 5-10 |
Serious adverse events | ~1 |
Serious adverse events include cardiovascular complications and psychotic disorders, though these are relatively rare . The overall risk of non-serious adverse events is higher, with approximately 7.3% of patients withdrawing due to such events .
Case Studies
Several case studies further illustrate the therapeutic benefits and safety considerations associated with dexmethylphenidate:
属性
CAS 编号 |
23655-65-4 |
---|---|
分子式 |
C14H19NO2.ClH C14H20ClNO2 |
分子量 |
269.77 g/mol |
IUPAC 名称 |
methyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H |
InChI 键 |
JUMYIBMBTDDLNG-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
手性 SMILES |
COC(=O)[C@@H]([C@H]1CCCC[NH2+]1)C2=CC=CC=C2.[Cl-] |
规范 SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
熔点 |
435 to 439 °F (NTP, 1992) |
Key on ui other cas no. |
23655-65-4 |
物理描述 |
Methylphenidate hydrochloride is an odorless white crystalline powder. Metallic taste. Solutions are acid to litmus. Absence of general acid/base catalysis. (NTP, 1992) |
相关CAS编号 |
113-45-1 (Parent) |
溶解度 |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
同义词 |
Dexmethylphenidate Dexmethylphenidate Hydrochloride Focalin Focalin XR Hydrochloride, Dexmethylphenidate XR, Focalin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。